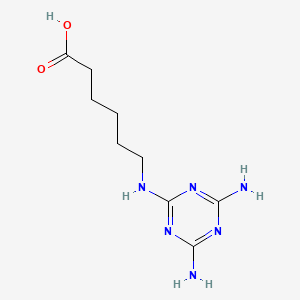
6-((4,6-Diamino-1,3,5-triazin-2-yl)amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4,6-Diamino-1,3,5-triazin-2-yl)amino)hexanoic acid is a complex organic compound that features a triazine ring substituted with amino groups and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4,6-Diamino-1,3,5-triazin-2-yl)amino)hexanoic acid typically involves multiple steps. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-((4,6-Diamino-1,3,5-triazin-2-yl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Scientific Research Applications
6-((4,6-Diamino-1,3,5-triazin-2-yl)amino)hexanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-((4,6-Diamino-1,3,5-triazin-2-yl)amino)hexanoic acid involves its interaction with specific molecular targets. The amino groups on the triazine ring can form hydrogen bonds with enzymes and proteins, affecting their activity. The hexanoic acid chain may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-1,3,5-triazin-6-one:
4,6-Diamino-1,3,5-triazin-2-yl)guanidine: This compound is structurally similar but has different functional groups attached to the triazine ring.
Uniqueness
6-((4,6-Diamino-1,3,5-triazin-2-yl)amino)hexanoic acid is unique due to the presence of both the triazine ring and the hexanoic acid chain
Properties
Molecular Formula |
C9H16N6O2 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
6-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoic acid |
InChI |
InChI=1S/C9H16N6O2/c10-7-13-8(11)15-9(14-7)12-5-3-1-2-4-6(16)17/h1-5H2,(H,16,17)(H5,10,11,12,13,14,15) |
InChI Key |
VWOKHJGNDWZUPB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCNC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


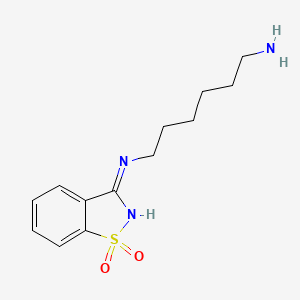
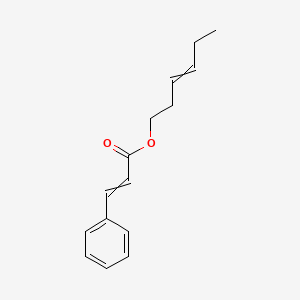
![benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728133.png)
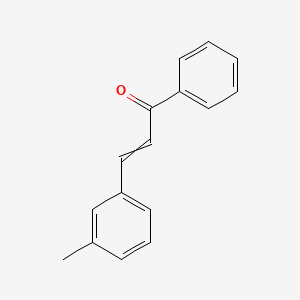
![[3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728136.png)
![N-[(furan-2-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11728138.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728149.png)
![4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride](/img/structure/B11728152.png)
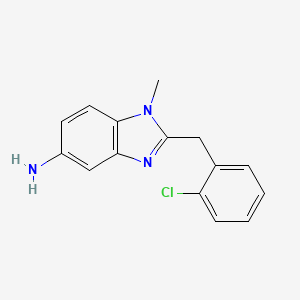

![2-Amino-6-chloro-5-methoxybenzo[d]thiazole](/img/structure/B11728162.png)
![Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate](/img/structure/B11728193.png)
![N-[2-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B11728200.png)
